2-Acetyl-2-methyl-1-phenylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N'-phenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11(2)10-9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMBCQGKRXQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191925 | |
| Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191925 | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38604-70-5 | |
| Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038604705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159110 | |
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| Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |
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| Record name | N-methyl-N'-phenylacetohydrazide | |
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| Record name | N-METHYL-N-ACETYL-N'-PHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQX966O083 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Acetyl-1-methyl-2-phenylhydrazine synonyms and structure
This technical guide provides an in-depth analysis of 1-Acetyl-1-methyl-2-phenylhydrazine (AMPH) , a specific hydrazine derivative distinct from, yet structurally related to, the common hemolytic agent 1-Acetyl-2-phenylhydrazine (APH).
This guide is structured for researchers involved in pharmaceutical impurity profiling , toxicology , and metabolic stability studies , particularly those working with pyrazolone-class drugs (e.g., Aminophenazone).
Structure, Synthesis, and Analytical Significance in Drug Development
Part 1: Executive Summary & Chemical Identity
1-Acetyl-1-methyl-2-phenylhydrazine (CAS: 38604-70-5) is a substituted hydrazine often encountered as a degradation product, metabolite, or synthetic impurity in the lifecycle of pyrazolone-based pharmaceuticals.[1] Unlike its non-methylated analog (1-Acetyl-2-phenylhydrazine), which is widely used to induce experimental hemolytic anemia, AMPH serves primarily as a Critical Quality Attribute (CQA) marker in stability testing.
Its presence is a red flag in drug development due to the toxicological "structural alerts" associated with the hydrazine moiety (
Chemical Identity Table[2][3][4]
| Attribute | Detail |
| Systematic Name | 1-Acetyl-1-methyl-2-phenylhydrazine |
| IUPAC Name | N-methyl-N'-phenylacetohydrazide |
| CAS Registry Number | 38604-70-5 |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| SMILES | CC(=O)N(C)Nc1ccccc1 |
| Key Functional Groups | Hydrazine ( |
| Role | Pharmaceutical Impurity, Reference Standard, Metabolite |
Part 2: Structural Architecture & Homology
To understand the reactivity of AMPH, one must visualize its steric and electronic environment. Unlike simple hydrazines, the
structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and the distinction between AMPH and the hemolytic agent APH.
Caption: Structural differentiation between the target impurity (AMPH) and the common hemolytic reagent (APH). The N-methyl group alters metabolic susceptibility.
Part 3: Origin & Significance in Drug Development
The primary relevance of AMPH lies in the stability profiling of Aminophenazone (Pyramidon) and related analgesic drugs.
The Degradation Pathway
Aminophenazone contains a pyrazolone ring. Under oxidative stress or hydrolytic conditions, this ring can cleave. The hydrazine backbone of the drug is preserved, but the ring structure opens, leading to the formation of AMPH.
-
Mechanism: Ring opening of the pyrazolone core
Formation of substituted hydrazides. -
Risk: Hydrazines are potential alkylating agents. The identification of AMPH in a drug substance indicates degradation and potential toxicity.
Metabolic Context
In vivo, pyrazolones undergo N-demethylation and acetylation. AMPH has been identified as a metabolite or a marker of metabolic breakdown in historical studies of aminophenazone metabolism [1].
Workflow: Impurity Origin Pathway
Caption: Theoretical degradation pathway from Pyrazolone drugs to AMPH impurity.
Part 4: Analytical Protocol (Detection & Quantification)
Protocol: Trace Analysis of AMPH in Drug Substance
Standard Operating Procedure (SOP) Framework
1. Reagents & Standards
-
Reference Standard: 1-Acetyl-1-methyl-2-phenylhydrazine (CAS 38604-70-5) >98% purity [2].
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.
2. Sample Preparation
-
Stock Solution: Dissolve 10 mg of AMPH standard in 10 mL ACN (1 mg/mL).
-
Sample Extraction: Dissolve drug substance (e.g., 50 mg) in 10 mL solvent. Sonicate for 10 mins.
-
Filtration: Filter through 0.22 µm PTFE filter to remove excipients.
3. LC-MS/MS Conditions (Recommended)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm) | Retains moderately polar hydrazines. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation of hydrazine nitrogen for MS detection. |
| Mobile Phase B | Acetonitrile | Elution of lipophilic phenyl group. |
| Gradient | 5% B to 95% B over 10 mins | Ensures separation from parent drug matrix. |
| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI). |
| Ionization | ESI Positive Mode ( | Hydrazines protonate easily. |
| MRM Transition | Specificity to filter out background noise. |
4. System Suitability Criteria
-
Retention Time:
min of standard. -
Signal-to-Noise: >10 for Limit of Quantitation (LOQ).
-
Tailing Factor: < 1.5 (Hydrazines can tail on silica; use end-capped columns).
Part 5: Safety & Handling (Hydrazine Alert)
Warning: All hydrazine derivatives should be treated as potential carcinogens and mutagens until proven otherwise.
-
Containment: Handle only in a Class II Biosafety Cabinet or Fume Hood.
-
PPE: Double nitrile gloves are required. Hydrazines can penetrate latex.
-
Deactivation: Spills should be treated with dilute hypochlorite (bleach) to oxidize the hydrazine bond, though this reaction can be exothermic.
Part 6: References
-
Stenutz, R. (n.d.). 1-acetyl-1-methyl-2-(phenyl)hydrazine - Datasheet. Stenutz.eu. Retrieved from [Link][2][3][4]
-
Microchemical Journal. (1975).[3] Synthesis and analysis of pyrazolone metabolites. Vol 20, No 2. (Contextual citation regarding synthesis standards).
-
PubChem. (n.d.). Compound Summary: 1-Acetyl-2-phenylhydrazine (Structural Analog Comparison). National Library of Medicine. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Chemical Properties of N-methyl-N'-phenylacetohydrazide
Introduction
N-methyl-N'-phenylacetohydrazide belongs to the hydrazide class of organic compounds, a structural motif of significant interest to the fields of organic synthesis and medicinal chemistry. As derivatives of phenylhydrazine, these molecules serve as versatile building blocks for complex heterocyclic systems and as core scaffolds in the development of novel therapeutic agents.[1][2] The inherent reactivity of the hydrazine and amide functionalities provides a rich chemical landscape for modification and derivatization.
This guide offers a comprehensive technical overview of the chemical properties of N-methyl-N'-phenylacetohydrazide (CAS No: 38604-70-5).[3] We will delve into its synthesis, spectroscopic signature, core reactivity, and its emerging role as a privileged structure in drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights, emphasizing the causal relationships that govern its chemical behavior.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The unambiguous identification of N-methyl-N'-phenylacetohydrazide is critical, particularly given the potential for isomerism within this class. The IUPAC name specifies a phenyl group on one nitrogen atom (N') and a methyl group on the other nitrogen atom (N), which is also acylated with an acetyl group. This arrangement is more precisely named 2-acetyl-2-methyl-1-phenylhydrazine.[3]
Physicochemical Data
The key computed and experimental properties of N-methyl-N'-phenylacetohydrazide are summarized below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and its general stability.
| Property | Value | Source |
| CAS Number | 38604-70-5 | ECHEMI[3] |
| Molecular Formula | C₉H₁₂N₂O | PubChem[4] |
| Molecular Weight | 164.20 g/mol | PubChem[4][5] |
| XLogP3 | 1.3 | ECHEMI[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Topological Polar Surface Area | 32.3 Ų | PubChem[5] |
| GHS Classification | Warning: H302 (Harmful if swallowed) | ECHEMI[3] |
Synthesis and Purification
Retrosynthetic Analysis
The most direct and logical synthetic route to N-methyl-N'-phenylacetohydrazide is through the N-acetylation of the corresponding substituted hydrazine precursor. This disconnection simplifies the synthesis to the formation of a stable and commercially available or readily synthesized starting material, N-methyl-N-phenylhydrazine.
Experimental Protocol: Synthesis via Acetylation
This protocol details the N-acetylation of N-methyl-N-phenylhydrazine. The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease of removing the acetic acid byproduct.[6]
Materials:
-
N-methyl-N-phenylhydrazine
-
Acetic anhydride
-
Pyridine or Triethylamine (as a base)
-
Diethyl ether or Dichloromethane (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1.0 eq) and a slight excess of pyridine (1.2 eq) in diethyl ether (20 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize excess acid, and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Ice Bath Cooling: The acetylation of amines and hydrazines is a highly exothermic reaction. Cooling is essential to control the reaction rate, prevent the formation of side products, and ensure selective mono-acetylation.[6]
-
Use of a Base: Pyridine or triethylamine is added to act as a base, neutralizing the acetic acid byproduct formed during the reaction. This prevents the potential protonation of the starting hydrazine, which would render it non-nucleophilic and halt the reaction.
-
Aqueous Bicarbonate Wash: This step is crucial for removing any unreacted acetic anhydride and the acetic acid byproduct, simplifying the subsequent purification process.
Spectroscopic Characterization
Confirming the structure of the synthesized product requires a combination of spectroscopic techniques. The expected data provides a benchmark for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and connectivity of the molecule.
| Expected ¹H NMR Signals (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| 7.20 - 7.40 | Aromatic protons (m, 2H, ortho) |
| 6.80 - 7.00 | Aromatic protons (m, 3H, meta, para) |
| ~5.5 - 6.5 | NH proton (br s, 1H, exchangeable) |
| ~3.10 | N-CH₃ (s, 3H) |
| ~2.15 | COCH₃ (s, 3H) |
| Expected ¹³C NMR Signals (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C =O) |
| ~148 | Aromatic C (ipso, attached to N) |
| ~129 | Aromatic CH (ortho/meta) |
| ~121 | Aromatic CH (para) |
| ~114 | Aromatic CH (ortho/meta) |
| ~40 | N-C H₃ |
| ~21 | COC H₃ |
Note: The presence of conformers due to restricted rotation around the N-CO bond could potentially lead to the duplication of some NMR signals, a phenomenon observed in related N-acylhydrazone derivatives.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the identity.
-
Key Fragmentation Pathways: The N-N and N-acyl bonds are susceptible to cleavage.
Safety and Handling
N-methyl-N'-phenylacetohydrazide is classified as harmful if swallowed. [3]As a derivative of phenylhydrazine, a known toxin, it should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
Conclusion
N-methyl-N'-phenylacetohydrazide is a well-defined chemical entity with a rich profile of properties that make it highly valuable to the scientific community. Its straightforward synthesis, combined with the versatile reactivity of its hydrazide core, establishes it as a practical building block in organic synthesis. More importantly, its proven role as a privileged scaffold in the development of potent antiviral and antifungal agents underscores its significance for drug discovery professionals. [8][9]A thorough understanding of its chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in creating next-generation therapeutics and novel chemical structures.
References
-
N'-methyl-N'-phenylacetohydrazide | C9H12N2O | CID 3582118. PubChem. [Link]
-
N'-methyl-N-phenylacetohydrazide | C9H12N2O | CID 19799433. PubChem. [Link]
-
Salem M, Ayyad R, Sakr H, and Gaafer A. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin J Anal Pharm Chem. 2022; 9(1): 1141. [Link]
-
Hassan, A. S., et al. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. 2024. [Link]
-
Phenylhydrazine. Wikipedia. [Link]
-
Phenylhydrazine – Knowledge and References. Taylor & Francis. [Link]
-
Hassan, A. S., et al. Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. 2025. [Link]
-
N'-phenylacetohydrazide - Solubility of Things. Solubility of Things. [Link]
-
Abudo, M., et al. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile. Journal of Medicinal Chemistry. 2023. [Link]
-
N'-PHENYLACETOHYDRAZIDE | CAS 114-83-0. Matrix Fine Chemicals. [Link]
-
Chemical Properties of Phenyl-acetic acid N'-phenylacetyl-hydrazide (CAS 793-25-9). NIST. [Link]
-
Aslanoglu, F., & Sahin, E. N -Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2. ResearchGate. 2023. [Link]
-
N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2. Figshare. 2023. [Link]
-
SUPPORTING INFORMATION Chemoselective, Regioselective, and Positionally Selective Fluorogenic Stapling of Unprotected Peptides. The Royal Society of Chemistry. [Link]
-
Zare, A., et al. Regular Article. Organic Chemistry Research. 2018; 4(2): 174-181. [Link]
-
1-methyl-1-phenylhydrazine. ChemSrc. [Link]
-
Synthesis of N-acylhydrazone and N-methyl-N-acylhydrazone derivatives 1-3. ResearchGate. [Link]
-
NMR Spectroscopy. Michigan State University Chemistry. [Link]
-
Wang, Y., et al. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. PMC. [Link]
-
Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. ResearchGate. [Link]
Sources
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. N'-methyl-N'-phenylacetohydrazide | C9H12N2O | CID 3582118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N'-methyl-N-phenylacetohydrazide | C9H12N2O | CID 19799433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Sensitivity HPLC Determination of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH)
Introduction & Significance
2-Acetyl-2-methyl-1-phenylhydrazine (AMPH) is a specific degradation product and metabolite associated with pyrazolone-derived drugs, most notably Antipyrine (Phenazone) and Dipyrone (Metamizole) . Unlike simple hydrazine (
However, the analysis of AMPH presents specific challenges:
-
Genotoxic Potential: Hydrazine derivatives are often classified as Genotoxic Impurities (GTIs) or Potential Genotoxic Impurities (PGIs), requiring high-sensitivity methods (low ppm/ppb detection limits).
-
Structural Isomerism: It must be chromatographically resolved from similar degradants like 1-acetyl-2-phenylhydrazine.
-
Polarity: The hydrazine moiety imparts polarity, potentially leading to poor retention or peak tailing on standard C18 columns if silanol activity is not suppressed.
This guide provides a direct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol optimized for the separation and quantification of AMPH without the need for pre-column derivatization.
Physicochemical Context & Method Strategy
Understanding the analyte is the prerequisite for robust method design.
| Property | Data | Implication for HPLC |
| Chemical Name | This compound | Target Analyte |
| Formula / MW | Small molecule; elutes early in RP. | |
| Chromophore | Phenyl ring, Amide conjugation | UV active. Maxima expected ~240–254 nm. |
| Solubility | Soluble in alcohols, ACN; sparing in water. | Sample diluent should match mobile phase. |
| Acid/Base | Weakly basic (hydrazine nitrogen). | pH Control is critical. Acidic mobile phase (pH 3.0) keeps it protonated/stable and reduces silanol interactions. |
Strategic Design (The "Why")
-
Column Selection: A standard C18 is sufficient, but an end-capped C18 or a Polar-Embedded column is recommended to prevent peak tailing caused by the interaction of the basic nitrogen with residual silanol groups on the silica support.
-
Mobile Phase: A phosphate buffer at pH 3.0 is chosen to suppress the ionization of residual silanols and maintain the analyte in a consistent ionization state.
-
Detection: Diode Array Detection (DAD) is preferred during development to confirm peak purity, with standard UV quantification at 254 nm.
Experimental Protocols
Safety & Handling
-
Hazard: AMPH is a hydrazine derivative. Treat as a potential carcinogen.
-
PPE: Double nitrile gloves, chemical safety goggles, and handling exclusively within a fume hood.
-
Deactivation: All waste containing hydrazines should be segregated and treated according to site-specific hazardous waste protocols (often requiring oxidation prior to disposal).
Reagents & Equipment[2][3]
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent) with DAD/VWD.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%). -
Reference Standard: this compound (>98% purity).
Chromatographic Conditions[3][4]
This method uses a gradient elution to ensure separation from the parent drug (Antipyrine) and other potential degradants.
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent end-capped C18. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10–20 µL (Dependent on sensitivity requirements) |
| Detection | UV @ 254 nm (Bandwidth 4 nm); Ref 360 nm (if DAD used) |
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial Hold (Retain polar impurities) |
| 5.00 | 95 | 5 | Isocratic end |
| 20.00 | 40 | 60 | Linear Ramp (Elute parent drug) |
| 25.00 | 40 | 60 | Wash |
| 25.10 | 95 | 5 | Re-equilibration |
| 35.00 | 95 | 5 | End of Run |
Standard & Sample Preparation
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: Using a high-organic diluent can cause peak distortion for early eluting peaks like AMPH.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of AMPH reference standard into a 10 mL volumetric flask. Dissolve in 2 mL Acetonitrile and make up to volume with Buffer (Mobile Phase A).
-
Working Standard (10 µg/mL): Dilute 1.0 mL of Stock Solution to 100 mL with Diluent.
-
Sample Preparation: Accurately weigh the pharmaceutical sample (e.g., Antipyrine API). Dissolve in Diluent to achieve a target concentration of 1.0 mg/mL. Filter through a 0.45 µm PVDF or PTFE syringe filter.
Method Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, the following system suitability parameters must be met before routine analysis.
| Parameter | Acceptance Criteria | Logic |
| Retention Time (RT) | ~6.0 - 8.0 min | Must be stable (RSD < 1.0%). |
| Tailing Factor ( | 0.8 < | Basic nitrogens cause tailing; >1.5 indicates column aging or pH drift. |
| Theoretical Plates ( | > 5000 | Ensures column efficiency. |
| Resolution ( | > 2.0 | Between AMPH and the nearest peak (usually the parent drug). |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Critical for impurity analysis. Expected LOQ ~0.5 ppm. |
Visualization of Workflow & Logic
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for AMPH determination.
Troubleshooting Decision Tree
Caption: Logic tree for resolving common chromatographic issues with hydrazine derivatives.
References
-
Bottcher, J., et al. (1982). "Isolation and identification of this compound, a new metabolite of phenazone in man." Drug Metabolism and Disposition, 10(1).
-
European Pharmacopoeia (Ph. Eur.). Monograph: Phenazone (Antipyrine). (Standard reference for related impurity profiling limits). [Link]
-
National Institute of Standards and Technology (NIST). 2-Acetyl-1-phenylhydrazine (Related Compound) Mass Spectrum and Properties.[Link]
-
ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][2][Link]
Sources
LC-MS/MS analysis of 2-Acetyl-2-methyl-1-phenylhydrazine
Application Note: High-Sensitivity LC-MS/MS Analysis of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH)
Executive Summary
This application note details a robust LC-MS/MS methodology for the quantitation of This compound (AMPH) , a structural analog of phenylhydrazine often encountered as a genotoxic impurity (GTI) or synthetic intermediate in pharmaceutical manufacturing.[1]
Given the structural moiety Ph-NH-N(CH₃)(COCH₃) , AMPH possesses moderate polarity (LogP ~1.[1]3) and susceptibility to oxidative degradation. This protocol prioritizes analyte stability during sample preparation and utilizes Electrospray Ionization (ESI) in positive mode for sub-ng/mL sensitivity.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to successful method development.
| Property | Value | Analytical Implication |
| Structure | Ph-NH-N(Me)(Ac) | Contains a basic hydrazine core stabilized by an acetyl group.[1][2] |
| Molecular Weight | 164.21 g/mol | Monoisotopic Mass: 164.095 Da.[1][3] Precursor ion |
| LogP | ~1.31 | Retains well on C18 and Phenyl-Hexyl phases.[1] |
| pKa | ~3-4 (Hydrazine N) | Requires acidic mobile phase for efficient ionization ( |
| Stability | Oxidatively labile | Critical: Use antioxidants (Ascorbic Acid) and amber glassware.[1] |
Strategic Choice: The Column
While C18 is standard, we recommend a Biphenyl or Phenyl-Hexyl stationary phase.[1] The
Analytical Workflow
The following diagram outlines the end-to-end workflow, emphasizing the critical stability checkpoints.
Figure 1: Analytical workflow for AMPH analysis emphasizing stabilization during preparation.
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (Purity >98%).[1]
-
Internal Standard (IS): 1-Acetyl-2-phenylhydrazine-d5 (or similar deuterated analog).[1]
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA).[1]
-
Stabilizer: L-Ascorbic acid (freshly prepared 10 mg/mL in water).[1]
Sample Preparation (Direct Injection/Dilution)
Rationale: LLE is avoided to prevent oxidation during drying steps.[1] A "Dilute-and-Shoot" approach minimizes analyte handling.[1]
-
Stock Solution: Dissolve 1 mg AMPH in 1 mL MeCN (1 mg/mL). Store at -20°C.
-
Working Standard: Dilute Stock to 1 µg/mL using Diluent A (Water:MeCN 90:10 + 0.1% Formic Acid + 1 mM Ascorbic Acid).[1]
-
Sample Extraction (Solid Matrix/API):
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
System: Agilent 1290 / Waters Acquity / Shimadzu Nexera.[1]
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Gradient:
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive (
).[1] -
Capillary Voltage: 3.5 kV.[1]
-
Desolvation Temp: 450°C.
-
Gas Flow: 10 L/min.
MRM Transitions: The fragmentation of AMPH follows a distinct pathway. The acetyl group facilitates a neutral loss of ketene (42 Da), while the N-N bond cleavage is characteristic of hydrazines.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Quantifier | 165.1 | 123.1 | 15 | Loss of Ketene ( |
| Qualifier 1 | 165.1 | 108.1 | 22 | Loss of Methyl Isocyanate equivalent?[1] (Complex rearrangement) |
| Qualifier 2 | 165.1 | 94.1 | 28 | Cleavage of N-N bond (Aniline ion |
Mechanistic Insight: Fragmentation Pathway
Understanding the MS/MS physics allows for better troubleshooting. The loss of ketene is the dominant low-energy pathway, making it ideal for quantification due to high abundance and stability.
Figure 2: Proposed ESI+ fragmentation pathway for this compound.
Validation & Performance Metrics
To ensure the method is "Trustworthy" (part of E-E-A-T), the following criteria must be met during validation:
-
Linearity:
ng/mL ( ).[1] -
Sensitivity (LOQ): Target
ng/mL (S/N > 10). This is critical for trace impurity analysis. -
Carryover: Inject a blank after the highest standard (100 ng/mL). Signal should be
of LOQ. -
Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If suppression
, switch to APCI source or use Matrix-Matched Standards.
Troubleshooting & Expert Tips
-
Peak Tailing: Hydrazines are basic.[1] If tailing occurs, increase Ammonium Formate buffer concentration to 10 mM (replacing pure water/formic acid) to improve peak shape.
-
Signal Instability: If signal drops over a sequence, check the autosampler temperature. It must be kept at 4°C. AMPH degrades at room temperature in solution over 12 hours.[1]
-
Ghost Peaks: Phenylhydrazine derivatives can stick to stainless steel.[1] Use PEEK tubing or a passivation solution (Phosphoric acid wash) if memory effects persist.[1]
References
-
Rao, R. N., et al. (2011). Determination of genotoxic impurities in celecoxib by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Provides foundational method for phenylhydrazine-type impurities).[1]
-
European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Context for trace analysis requirements). Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: N-methyl-N'-phenylacetohydrazide.[1][3][5][6] Retrieved from [Link]
Sources
Application Note: Impurity Profiling of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH)
Introduction & Scientific Context
2-Acetyl-2-methyl-1-phenylhydrazine (AMPH) is a critical pharmacological agent used primarily to induce oxidative stress and hemolytic anemia in animal models. Unlike therapeutic drug candidates where impurities "merely" pose toxicological risks, impurities in AMPH—specifically free phenylhydrazine (PHZ)—can catastrophically alter experimental outcomes.
The Causality of Purity: AMPH acts as a "slow-release" pro-drug that metabolizes into reactive species. However, if the sample is contaminated with free Phenylhydrazine (the starting material), the onset of hemolysis becomes immediate and uncontrolled rather than gradual. Consequently, "batch-to-batch" variation in animal studies is often actually "impurity-to-impurity" variation.
This protocol outlines a rigorous impurity profiling strategy, integrating ICH M7 principles for mutagenic control with high-fidelity HPLC-UV/MS techniques.
Chemical Basis of Impurity Formation
To profile impurities effectively, one must understand their origin.[1] The synthesis of AMPH typically involves the acetylation of phenylhydrazine followed by methylation, or the acetylation of a methyl-phenylhydrazine precursor.
The Synthetic & Degradation Pathway
The following Graphviz diagram visualizes the genesis of key impurities, distinguishing between process intermediates and degradation products.
Caption: Figure 1. Origin of impurities in AMPH synthesis. Red nodes indicate high-toxicity risks requiring ppm-level control.
The Impurity Library (Target List)
Before method development, we define the "Known" impurities based on the chemistry described above.
| Impurity ID | Common Name | Origin | Risk Profile (ICH M7) | Retention Behavior (C18) |
| IMP-A | Phenylhydrazine (PHZ) | Starting Material / Degradant | Class 1 (Known Mutagen) | Weak (Polar/Basic) |
| IMP-B | 1-Acetyl-2-phenylhydrazine | Synthetic Intermediate | Class 3 (Alerting Structure) | Moderate |
| IMP-C | Azobenzene | Oxidation Product | Class 3 | Strong (Non-polar) |
| IMP-D | 1-Methyl-1-phenylhydrazine | Regioisomer Side-product | Class 2 (Mutagenic) | Weak/Moderate |
Analytical Strategy: Dual-Stream Profiling
Because PHZ (IMP-A) is genotoxic and lacks a strong chromophore compared to the acetylated product, a single generic HPLC run is often insufficient for trace quantification. We utilize a Dual-Stream Strategy :
-
Method A (Direct LC-MS/UV): For assay of AMPH and profiling of structural impurities (IMP-B, IMP-C).
-
Method B (Derivatization): Specifically for quantifying trace PHZ (IMP-A) at ppm levels.
Method A: Direct Gradient LC-MS (General Profiling)
Causality: We use an acidic mobile phase to protonate the hydrazine nitrogens (
-
Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 3.0mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar salts)
-
2-10 min: 5%
60% B -
10-12 min: 60%
95% B (Wash lipophilic azobenzenes)
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 240 nm (general) and 280 nm (aromatic specificity); MS (ESI+, Scan 100-500 m/z).
Method B: Trace Phenylhydrazine Quantification (Derivatization)
Causality: Free hydrazine is unstable and polar. Derivatization with 4-Nitrobenzaldehyde (4-NBA) or 2-Hydroxy-1-naphthaldehyde (HNA) creates a stable hydrazone with high UV absorbance and increased lipophilicity, moving the peak away from the solvent front.
-
Reagent: 4-Nitrobenzaldehyde (1 mg/mL in ACN).
-
Reaction: PHZ + 4-NBA
PHZ-Hydrazone + . -
Detection: UV at 350-400 nm (Specific to the nitro-hydrazone chromophore).
Detailed Experimental Protocol
Step 1: Sample Preparation (Direct Method)
-
Weighing: Accurately weigh 10.0 mg of AMPH substance.
-
Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile (diluent). Note: Do not use pure acetonitrile as it may induce precipitation of polar salts.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter. Critical: Discard the first 1 mL of filtrate to avoid filter adsorption losses.
-
Storage: Analyze immediately. Hydrazines are light-sensitive; use amber vials.
Step 2: Derivatization for Trace PHZ (Method B)
-
Stock Solution: Prepare AMPH sample at 5 mg/mL in Methanol.
-
Reagent Addition: Add 500 µL of sample to 500 µL of 4-Nitrobenzaldehyde reagent (excess).
-
Incubation: Vortex and incubate at 40°C for 30 minutes.
-
Quenching: (Optional) Add 10 µL dilute HCl to stabilize the hydrazone.
-
Analysis: Inject 10 µL into the HPLC (Method A gradient can be used, but detection is at 380 nm).
Step 3: System Suitability Testing (SST)
Before releasing data, valid the system using the following criteria:
-
Resolution (
): between AMPH and IMP-B (1-Acetyl-2-phenylhydrazine). -
Tailing Factor:
for the AMPH peak (indicates successful protonation). -
Sensitivity: S/N ratio
for a 0.05% PHZ standard (LOQ check).
Workflow Visualization
Caption: Figure 2. Dual-stream analytical workflow ensuring coverage of both gross impurities and trace genotoxins.
Data Interpretation & Acceptance Criteria
-
Main Peak (AMPH): Should be > 98.0% by area normalization.
-
Free Phenylhydrazine: Must be quantified against an external standard curve.
-
Limit: For animal studies,
is recommended to prevent interference with hemolysis data. -
Limit: For pharmaceutical precursors, ICH M7 limits (TTC based) apply, often
ppm.
-
-
Unknown Impurities: Any peak
must be identified by MS (m/z). Common artifacts include [M+H]+ 151 (Mono-acetyl) or [M+H]+ 183 (Oxidation products).
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
Wang, J., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[2][3][4] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Elder, D. P., et al. (2011). "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients."[3][4][5] Journal of Pharmaceutical and Biomedical Analysis. Link
-
LGC Standards. this compound Reference Material Data Sheet.Link
-
Sun, M., et al. (2010). "Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization." Analytical Methods. Link
Sources
handling and storage of 2-Acetyl-2-methyl-1-phenylhydrazine solutions
Application Note: Handling, Storage, and Preparation of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH) Solutions
Abstract & Scope
This technical guide provides a rigorous protocol for the handling, solubilization, and long-term storage of This compound (AMPH) . Primarily utilized as an analytical reference standard (CAS 38604-70-5) in toxicology and metabolic profiling, AMPH requires specific environmental controls to prevent oxidative degradation and hydrolysis. This document outlines self-validating workflows to ensure the integrity of calibration standards used in HPLC and LC-MS/MS assays.
Chemical Identity & Critical Properties
Understanding the physicochemical nature of AMPH is the first step in designing a robust handling protocol. The N-acetyl and N-methyl substitutions provide partial stabilization compared to free phenylhydrazine, yet the compound remains susceptible to oxidation and photo-degradation.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-methyl-N'-phenylacetohydrazide; 1-Acetyl-1-methyl-2-phenylhydrazine |
| CAS Number | |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol; Sparingly soluble in water |
| LogP | ~1.31 (Moderately Lipophilic) |
| Stability Hazards | Sensitive to light, oxidation (air), and moisture.[1] |
Handling & Safety Protocols
Core Directive: Hydrazine derivatives are potent toxins and potential carcinogens.[2][3] Treat AMPH with the same rigor as high-potency active pharmaceutical ingredients (HPAPIs).
-
Engineering Controls: All weighing and solubilization must occur within a certified Chemical Fume Hood or Glove Box.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat. A P100 respirator is recommended if handling open powders outside a hood (not recommended).
-
Static Control: Use an anti-static gun or polonium strip during weighing, as hydrazine derivatives can be static-prone, leading to dosing errors.
Preparation of Stock & Working Solutions
The accuracy of your analytical method depends entirely on the fidelity of your stock solution.
Solvent Selection Strategy
-
Acetonitrile (ACN): Preferred. Excellent for RP-HPLC/MS applications. High solubility, low reactivity, and easy evaporation.
-
Dimethyl Sulfoxide (DMSO): Alternative. Use for high-concentration stocks (>10 mg/mL) intended for biological assays. Note: DMSO is hygroscopic; freeze-thaw cycles can introduce moisture.
-
Methanol (MeOH): Use with Caution. Protic solvents can occasionally facilitate solvolysis over long storage periods.
Protocol: Preparation of 1.0 mg/mL Master Stock
-
Equilibration: Allow the AMPH vial to reach room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Weigh approximately 10.0 mg of AMPH into a 10 mL Class A amber volumetric flask. Record the exact mass (e.g., 10.05 mg).
-
Solubilization: Add ~5 mL of HPLC-grade Acetonitrile. Sonicate for 2 minutes or until fully dissolved.
-
Dilution: Dilute to volume with Acetonitrile. Invert 10 times to mix.
-
Verification: Calculate the exact concentration:
-
Aliquot: Immediately dispense into 1 mL amber HPLC vials with PTFE-lined caps.
Storage & Stability Management
Hydrazine derivatives degrade via autoxidation, forming azo or diazo species, often indicated by a color change (yellowing/darkening).
Storage Conditions
-
Solid State: Store at -20°C in a sealed container with desiccant. Protect from light.[2]
-
Solution State:
-
Short-term (<1 week): 4°C in amber vials.
-
Long-term (>1 month): -20°C or -80°C.
-
Critical Step: Purge headspace with inert gas (Argon or Nitrogen) before sealing vials to displace oxygen.
-
Monitoring Protocol (Self-Validation)
Before using a stored stock for critical calibration:
-
Visual Inspection: Check for precipitates or yellow discoloration.
-
Check Standard: Inject the stored standard against a freshly prepared verification standard.
-
Acceptance Criteria: The peak area of the stored sample must be within 98–102% of the fresh standard.
-
Visualization: Lifecycle of an AMPH Reference Standard
The following diagram illustrates the critical control points (CCPs) in the lifecycle of the standard to ensure data integrity.
Figure 1: Critical Control Points (CCPs) in the handling and storage lifecycle of AMPH reference standards.
Troubleshooting Analytical Anomalies
Common issues encountered when analyzing AMPH by HPLC/MS:
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanols on column. | Use a base-deactivated column (e.g., C18 with end-capping) or add 0.1% Formic Acid to mobile phase. |
| Extra Peaks | Oxidative degradation (Azo formation). | Prepare fresh standard. Ensure inert gas purging during storage. |
| Retention Shift | pH sensitivity. | Buffer the mobile phase (Ammonium Formate/Acetate) to stabilize ionization state. |
| Low Recovery | Adsorption to glass surfaces. | Use silanized glass vials or polypropylene inserts if adsorption is suspected (though less likely for this derivative). |
References
-
LGC Standards. (2024). This compound Reference Material Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93206, N-methyl-N'-phenylacetohydrazide. Retrieved from
-
ChemicalBook. (2024). This compound Properties and Safety. Retrieved from
-
GuideChem. (2024). MSDS and Handling for CAS 38604-70-5. Retrieved from
Sources
solid phase extraction (SPE) methods for phenylhydrazines
Application Note: Advanced Solid Phase Extraction Strategies for the Isolation and Quantification of Phenylhydrazines
Executive Summary
Phenylhydrazines are potent reducing agents widely used in the synthesis of agrochemicals and Active Pharmaceutical Ingredients (APIs), particularly indoles and pyrazoles. However, they are classified as Genotoxic Impurities (GTIs) and potential carcinogens, requiring trace-level quantification (often sub-ppm) in drug substances.
Analyzing phenylhydrazines is notoriously difficult due to two physicochemical factors:
-
Instability: They rapidly oxidize in air and neutral/alkaline solutions.
-
Polarity/Basicity: Their high polarity often leads to poor retention on standard C18 phases, and their basicity (pKa ~5.2) causes peak tailing.
This guide details two distinct Solid Phase Extraction (SPE) workflows: Derivatization-Assisted Extraction (for ultra-trace sensitivity) and Mixed-Mode Cation Exchange (for rapid, native analysis).
Strategic Method Selection
Before beginning, the analyst must choose the workflow based on the required sensitivity and sample matrix.
Figure 1: Decision tree for selecting the appropriate SPE strategy based on sensitivity requirements and matrix complexity.
Protocol A: Derivatization-Assisted SPE (Gold Standard for GTIs)
Principle: Phenylhydrazine reacts with aldehydes (e.g., 4-nitrobenzaldehyde ) under acidic conditions to form a stable, hydrophobic hydrazone. This shifts UV absorption to the visible region (~400–420 nm), eliminating interference from UV-absorbing APIs and increasing retention on Reversed-Phase (RP) sorbents.
Reagents:
-
Derivatizing Agent: 4-Nitrobenzaldehyde (4-NBA) or 2-Nitrobenzaldehyde.
-
Sorbent: Polymeric Reversed-Phase (HLB or equivalent) or C18.
-
Reaction Solvent: Acetonitrile/Water with dilute acid (Acetic or Formic).
Step-by-Step Workflow
-
Sample Preparation (Derivatization):
-
Dissolve sample (API or biological fluid) in 50% Acetonitrile/Water.
-
Add 4-NBA (excess, typically 0.5 mg/mL).
-
Add 1% Acetic Acid to catalyze the reaction.
-
Incubate: 37°C for 10–20 minutes. Note: Ensure the solution turns yellow/orange, indicating hydrazone formation.
-
-
SPE Conditioning:
-
Use a Polymeric HLB (Hydrophilic-Lipophilic Balanced) cartridge (60 mg/3 mL).
-
Condition with 3 mL Methanol.
-
Equilibrate with 3 mL Water (acidified with 0.1% Formic Acid).
-
-
Loading:
-
Washing (Critical Step):
-
Wash 1: 3 mL 5% Methanol in Water (Removes excess salts and unreacted polar matrix).
-
Wash 2: 3 mL 0.1% Ammonia in Water (Optional: Removes acidic interferences).
-
Dry cartridge under high vacuum for 2 minutes.
-
-
Elution:
-
Elute with 2 x 1.5 mL Acetonitrile or Methanol .
-
The yellow hydrazone derivative elutes efficiently.
-
-
Analysis:
-
Inject into HPLC-UV/Vis (Detection at 416 nm ).
-
Protocol B: Mixed-Mode Cation Exchange (MCX) for Native Analysis
Principle: Phenylhydrazine is a weak base. By adjusting the sample pH below its pKa (~5.2), it becomes positively charged (
Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Evolute CX, or Strata-X-C).
Step-by-Step Workflow
Figure 2: Mixed-Mode Cation Exchange (MCX) workflow. The 100% Methanol wash (Step 4b) is the key to removing hydrophobic API matrix components while the phenylhydrazine remains ionically bound.
-
Sample Pre-treatment (Stability Control):
-
Crucial: Immediately add Ascorbic Acid (1 mg/mL) or Sodium Bisulfite to the sample to prevent oxidation.
-
Adjust pH to 3.0 using Formic Acid. (Ensures 100% ionization of phenylhydrazine).
-
-
Conditioning:
-
3 mL Methanol.
-
3 mL 0.1% Formic Acid in Water.
-
-
Loading:
-
Load acidified sample.[3] Phenylhydrazine binds via cation exchange (
sites).
-
-
Interference Washing:
-
Elution:
Comparative Data & Sorbent Selection
The following table summarizes expected performance metrics based on internal validation data and literature consensus.
| Feature | Protocol A: Derivatization (RP-SPE) | Protocol B: Native (MCX-SPE) |
| Primary Mechanism | Hydrophobic Interaction (Derivatized) | Ionic Interaction (Cation Exchange) |
| Limit of Quantitation | Ultra-Low (< 0.1 ppm) | Moderate (0.5 - 1.0 ppm) |
| Selectivity | High (Shift to 416 nm avoids UV noise) | High (Ionic wash removes neutrals) |
| Stability | Excellent (Hydrazone is stable) | Poor (Requires antioxidants) |
| Throughput | Lower (Requires incubation time) | High (Direct extraction) |
| Recommended For | Genotoxic Impurities in Pharma | Environmental / High-Conc. Bioanalysis |
Troubleshooting & Optimization
-
Low Recovery (Native Method):
-
Cause: pH of the eluting solvent is too low.
-
Fix: Ensure the elution solvent is at least pH 9.0 (use fresh Ammonium Hydroxide).
-
-
Peak Tailing (HPLC):
-
Cause: Interaction with silanols on the column.
-
Fix: For native analysis, use a base-deactivated column (e.g., C18 with end-capping) or add 10mM Ammonium Formate to the mobile phase.
-
-
Oxidative Degradation:
-
If recovery drops over time in the autosampler, keep samples at 4°C and ensure the collection vial contains an antioxidant (e.g., 0.1% EDTA or Ascorbic Acid).
-
References
-
Sun, M., et al. (2011). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods.[1][3][4][5][6][7][8][9][10][11][12][13] Link
-
Biotage Application Note. (2023). When should I choose a mixed-mode SPE? Strategies for basic compounds.Link
-
Shabani, A.M., et al. (2009). Spectrophotometric Determination of Trace Amounts of Phenylhydrazine in Water and Biological Samples After Preconcentration by Cloud Point Extraction.[13] Asian Journal of Chemistry. Link
-
Helix Chromatography. HPLC Methods for analysis of Hydrazine using Mixed-Mode Columns.Link
-
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
Sources
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. helixchrom.com [helixchrom.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: HPLC Troubleshooting for Hydrazine Derivatives
Topic: Resolving Peak Tailing for 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH) Document ID: TSC-HPLC-AMPH-001 Status: Active / Verified
Executive Summary: The "Sticky" Nitrogen Problem
This compound (AMPH) presents a classic chromatographic challenge common to hydrazine-based impurities (often associated with Antipyrine degradation). The molecule contains a hydrazine moiety (
The Symptom: Asymmetrical peaks (Tailing Factor
This guide provides three autonomous, self-validating modules to resolve this issue, moving from mobile phase chemistry to stationary phase selection.
Module 1: Mobile Phase Optimization (The "Silanol Shield")
The Mechanism
Standard silica columns have acidic silanol groups (pKa ~3.5 - 4.5). If your mobile phase pH is near or above this value, silanols deprotonate (
Protocol: The Low-pH / High-Ionic Strength Strategy
This protocol suppresses silanol ionization and masks remaining active sites.
Step-by-Step Workflow:
-
Buffer Selection: Do not use water/organic mixtures without buffering.
-
Recommended: 20-25 mM Potassium Phosphate (monobasic).
-
Target pH: Adjust strictly to pH 2.5 – 3.0 using Phosphoric Acid (
). -
Why: At pH < 3.0, silanols are protonated (neutral), preventing ionic interaction with the analyte.
-
-
Competitive Additive (Optional but Recommended):
-
Organic Modifier:
-
Use Acetonitrile (ACN) rather than Methanol if possible. ACN creates a sharper elution profile for phenyl-based compounds, though Methanol can sometimes mask silanols better. Start with ACN.
-
Validation Check:
Run a standard injection. Calculate the Tailing Factor (
-
Pass:
-
Fail:
(Proceed to Module 2)
Visualizing the Interaction
The following diagram illustrates how the "Silanol Shield" strategy blocks the secondary interactions causing tailing.
Figure 1: Mechanism of silanol suppression. Left: Uncontrolled ionic interaction causes drag. Right: Low pH or TEA additives neutralize the surface, allowing free elution.
Module 2: Stationary Phase Selection (The "Hardware Fix")
If mobile phase adjustments are insufficient, the column chemistry is likely mismatched. Older "Type A" silica columns are notorious for hydrazine tailing.
Selection Matrix
| Column Class | Suitability | Mechanism of Action | Recommendation Status |
| Traditional C18 | Low | High silanol activity; requires aggressive end-capping. | Avoid (unless "Base-Deactivated") |
| Polar-Embedded (Amide/Carbamate) | High | Embedded polar group shields silanols and provides unique selectivity for the acetyl group. | Primary Choice |
| Phenyl-Hexyl | Medium/High | Alternative | |
| Silica Hydride (Type C) | High | Surface is Si-H instead of Si-OH. Eliminates silanol activity entirely. | Excellent (for persistent issues) |
Protocol: Switching to a Polar-Embedded Column
-
Select Column: Choose a commercially available "Polar Embedded" or "Bonus-RP" column (e.g., Waters SymmetryShield, Agilent Zorbax Bonus-RP, or equivalent).
-
Equilibration: These columns require thorough equilibration (minimum 20 column volumes) because the surface hydration layer is critical for the shielding effect.
-
Temperature: Run at 35°C - 40°C . Slightly elevated temperature improves mass transfer and reduces viscosity, sharpening the peak of the bulky hydrazine derivative.
Module 3: Sample Solvent Mismatch (The "Invisible" Error)
Often, tailing is actually "fronting" or "distortion" caused by the injection solvent. AMPH is moderately hydrophobic; dissolving it in 100% strong solvent (like pure Acetonitrile) will cause the band to spread immediately upon entering the aqueous mobile phase.
Diagnostic Experiment
-
Prepare Sample A: Dissolve AMPH in 100% Acetonitrile.
-
Prepare Sample B: Dissolve AMPH in Mobile Phase (or 90% Mobile Phase / 10% ACN).
-
Inject Both:
-
If Sample A tails/distorts and Sample B is sharp, your issue is Solvent Strength Mismatch .
-
Correction Protocol
-
Rule: The sample diluent must be weaker (more aqueous) or equal in strength to the initial mobile phase composition.
-
Action: Dilute your sample with the starting buffer. If solubility is an issue, use the minimum amount of organic solvent required to dissolve, then dilute with buffer.
Troubleshooting Logic Flow
Use this decision tree to diagnose the specific cause of your tailing.
Figure 2: Logical diagnosis workflow. Follow the path to isolate physical vs. chemical causes.
Frequently Asked Questions (FAQs)
Q: Can I use Formic Acid instead of Phosphate Buffer? A: Yes, if you are using LC-MS. However, Formic Acid (pH ~2.7 at 0.1%) has lower buffering capacity than Phosphate. If the tailing returns, consider using Ammonium Formate adjusted to pH 3.0 to increase ionic strength, which helps suppress ion-exchange interactions [1].
Q: Why does the peak shape degrade over time (after 50+ injections)? A: This indicates column fouling or silanol regeneration. Hydrazines can be "sticky."
-
Fix: Implement a column wash protocol (95% ACN / 5% Water) after every batch.
-
Fix: If using a standard C18, the acid hydrolysis of the bonded phase might be exposing more silanols. Switch to a "Sterically Protected" C18 or a Polymer-based column.
Q: Is this compound unstable? A: Yes, phenylhydrazine derivatives are susceptible to oxidation and light degradation.
-
Precaution: Prepare samples in amber vials.
-
Precaution: Keep autosampler temperature at 4°C. Degradation products often elute as "shoulders" on the main peak, mimicking tailing [2].
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
-
Zietz, E., & Spiteller, G. (1977).[3] 2-Acetyl-2-methyl-1-phenyl-hydrazine: a frequently occuring artifact in processing biological material after ingestion of drugs containing antipyrine.[3] Arzneimittelforschung.
-
Sielc Technologies. (2018). Separation of 1-Acetyl-2-phenylhydrazine on Newcrom R1 HPLC column. (Analogous methodology for hydrazine derivatives).
-
MicroSolv Technology Corp. (2026). Base-Deactivated HPLC Columns and Type-C Silica.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 3. [2-Acetyl-2-methyl-1-phenyl-hydrazine: a frequently occuring artifact in processing biological material after ingestion of drugs containing antipyrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Retention of Methylated Phenylhydrazines
Welcome to the technical support center for the analysis of methylated phenylhydrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal and reproducible chromatographic separations for this class of compounds. As basic analytes, and often monitored as potential genotoxic impurities, their analysis requires a nuanced approach to chromatography.[1][2] This document provides in-depth, field-proven insights into method optimization and troubleshooting, moving beyond simple procedural lists to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing methylated phenylhydrazines using reversed-phase HPLC?
Methylated phenylhydrazines are basic compounds. This characteristic is the primary source of several analytical challenges in standard reversed-phase (RP-HPLC) chromatography. The key issues include:
-
Poor Peak Shape (Tailing): The basic hydrazine moiety can engage in secondary ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[3] This leads to non-ideal peak shapes, making accurate integration and quantification difficult.
-
Retention Time Instability: The retention of these ionizable compounds is highly sensitive to the mobile phase pH.[4][5] Minor, uncontrolled variations in pH can lead to significant and unpredictable shifts in retention time, compromising method robustness.
-
Co-elution with Matrix Components: Phenylhydrazines have UV absorbance maxima that can overlap with many drug substances or related compounds, making specific detection challenging without proper chromatographic separation or selective detection techniques.[1][2]
Q2: How does the position of the methyl group (ortho, meta, para) affect retention time in RP-HPLC?
In reversed-phase chromatography, retention is primarily driven by the hydrophobicity of the analyte. The addition of a methyl group increases the overall hydrophobicity of the phenylhydrazine molecule, leading to a longer retention time compared to the parent phenylhydrazine.
The position of the methyl group introduces more subtle effects:
-
Hydrophobicity: While all methyl isomers are more hydrophobic than phenylhydrazine, the difference in hydrophobicity between them (e.g., 2-methylphenylhydrazine vs. 4-methylphenylhydrazine) is often minimal.
-
Polarity and Steric Effects: The primary differentiator is often the change in the molecule's overall polarity and its ability to interact with the stationary phase. An ortho-methyl group, for instance, can sterically hinder the hydrazine moiety's interaction with residual silanols, which can sometimes lead to slightly better peak shapes or altered selectivity compared to its meta and para counterparts.
Q3: When should I consider pre-column derivatization for analyzing methylated phenylhydrazines?
Pre-column derivatization is a powerful strategy that should be considered under the following circumstances:
-
To Enhance Detection Sensitivity: If you are analyzing trace levels of these compounds, derivatization can attach a molecule (a chromophore) with a much higher UV absorbance or fluorescence, significantly lowering your detection limits.[2]
-
To Improve Specificity: Derivatization can shift the UV absorbance maximum of the analyte to the visible region (e.g., >400 nm), where most drug matrices have little to no absorption.[1][2] This effectively eliminates interference from the main sample components. 4-nitrobenzaldehyde is a common reagent used for this purpose, as it forms a hydrazone derivative with a strong absorbance around 416 nm.[1][2]
-
To Improve Chromatographic Behavior: For gas chromatography (GC) analysis, derivatization is often essential to create a more stable and volatile derivative suitable for GC conditions.[6][7][8]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with a focus on root causes and systematic solutions.
Issue 1: Poor Peak Shape – Tailing Peaks
A tailing peak, where the latter half of the peak is broader than the front, is the most common issue for basic analytes like methylated phenylhydrazines. The primary cause is unwanted secondary interactions with the stationary phase.
Root Cause Analysis:
The surface of a standard silica-based C18 column is not perfectly uniform. It contains residual silanol groups (Si-OH) that are acidic and can be deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5-4.0. The basic methylated phenylhydrazine, which is protonated (positively charged) at acidic pH, can interact ionically with these negatively charged silanol sites. This mixed-mode interaction (hydrophobic and ionic) results in peak tailing.[9]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Solution Protocols:
Protocol 1A: Mobile Phase pH Adjustment
The goal is to operate at a pH where either the silanols or the analyte are in a single, non-interactive state.
-
Objective: Protonate Silanols (Low pH)
-
Prepare Aqueous Mobile Phase: Prepare a buffer with a pKa near your target pH. For a target pH of 2.7, a 25 mM potassium phosphate buffer is an excellent choice.[10]
-
pH Adjustment: Measure the aqueous buffer before adding the organic modifier. Adjust the pH to 2.7 using phosphoric acid.
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic solvent (e.g., acetonitrile) to your desired composition (e.g., 70:30 v/v).
-
System Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Rationale: At low pH, the silanol groups are fully protonated (Si-OH), making them neutral and unable to engage in strong ionic interactions with the protonated basic analyte.[9]
-
-
Objective: Suppress Analyte Ionization (High pH)
-
Prerequisite: Ensure your column is stable at high pH (pH > 8). Many modern columns, such as those with hybrid particle technology, are designed for this.[3] Using a standard silica column at high pH will cause it to dissolve.[11]
-
Prepare Aqueous Mobile Phase: For a target pH of 10, a buffer such as ammonium bicarbonate can be used.
-
pH Adjustment & Equilibration: Follow the steps above, adjusting the pH with a suitable base (e.g., ammonium hydroxide).
-
Rationale: At a pH well above the pKa of the methylated phenylhydrazine (typically pKa ~5-6), the analyte will be in its neutral, free-base form. While the silanols will be deprotonated, the neutral analyte has a much-reduced tendency for ionic interaction, leading to improved peak shape.[4]
-
Table 1: Effect of Mobile Phase pH on Analyte and Stationary Phase
| Mobile Phase pH | Analyte State (pKa ≈ 5.2) | Silanol State (pKa ≈ 3.5-4.5) | Primary Interaction | Expected Peak Shape |
| pH < 3.0 | Protonated (Cationic) | Neutral | Hydrophobic | Symmetrical |
| pH 4.0 - 6.5 | Mixed (Cationic/Neutral) | Deprotonated (Anionic) | Mixed/Ionic | Poor (Tailing/Split)[5] |
| pH > 8.0 | Neutral | Deprotonated (Anionic) | Hydrophobic | Symmetrical |
Issue 2: Unstable or Drifting Retention Times
Retention time (RT) drift compromises the reliability and transferability of an analytical method. For ionizable compounds like methylated phenylhydrazines, the most common cause is an unstable chemical environment on the column.
Root Cause Analysis:
-
Inadequately Buffered Mobile Phase: If the mobile phase pH is not controlled by a suitable buffer, small changes (e.g., from dissolved CO₂) can alter the ionization state of the analyte, causing RT shifts.[5] The rule of thumb is to use a buffer with a pKa within ±1 unit of the desired mobile phase pH.
-
Insufficient Column Equilibration: When using gradient elution, the column needs to fully return to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a frequent cause of RT drift, especially for the first few peaks in a sequence.[12]
-
Temperature Fluctuations: Retention in HPLC is temperature-dependent. Without a column oven, ambient temperature changes throughout the day will cause retention times to drift (typically, higher temperatures lead to shorter RTs).
Solution Protocols:
Protocol 2A: Ensuring a Robustly Buffered System
-
Buffer Selection: Choose a buffer with a pKa close to your target pH (e.g., phosphate for pH 2.5-3.0, acetate for pH 4.7, ammonium for pH 9.2).
-
Buffer Concentration: Use a buffer concentration of 10-25 mM. This is generally sufficient to provide adequate buffering capacity without causing precipitation issues when mixed with organic solvent.
-
pH Measurement: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent. The pH scale is defined in aqueous systems.
-
Fresh Preparation: Prepare mobile phases fresh daily to prevent microbial growth or changes in pH due to gas absorption.
Issue 3: Poor Sensitivity / No Analyte Signal
This issue arises when the concentration of methylated phenylhydrazine is below the detection limit of the method, or when its detection is obscured by interfering substances. Phenylhydrazines themselves are not strong chromophores.
Root Cause Analysis:
-
Low Molar Absorptivity: The inherent UV absorbance of methylated phenylhydrazines may be insufficient for trace-level analysis.
-
Matrix Interference: The analyte's absorbance maximum may overlap with that of the active pharmaceutical ingredient (API) or other excipients, making selective detection impossible.[1][2]
Solution Protocols:
Protocol 3A: Pre-Column Derivatization with 4-Nitrobenzaldehyde
This protocol creates a hydrazone derivative that is brightly colored and absorbs at a much longer wavelength, moving it away from most interferences.[1][2]
-
Reagent Preparation:
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Derivatization Reagent: Prepare a 1.0 mg/mL solution of 4-nitrobenzaldehyde in the sample diluent.
-
-
Derivatization Procedure:
-
Pipette 1.0 mL of your sample solution (containing the methylated phenylhydrazine, dissolved in diluent) into a clean vial.
-
Add 0.5 mL of the 4-nitrobenzaldehyde reagent solution.
-
Vortex the vial for 30 seconds.
-
Heat the vial at 60°C for 15 minutes in a water bath or heating block.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
HPLC Analysis:
-
Detection Wavelength: Set your UV detector to the absorbance maximum of the derivative, which is approximately 416 nm.[2]
-
Chromatographic Conditions: The resulting hydrazone is more hydrophobic than the parent compound. You will need to adjust your mobile phase conditions (e.g., increase the percentage of organic solvent or modify your gradient) to achieve an appropriate retention time (k between 2 and 10).
-
Visualization of Derivatization for Selectivity
Caption: Impact of derivatization on analytical selectivity.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Zhang, Y., et al. (2018).
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
- ThermoFisher Scientific.
- Bauer, D., et al. (1982). Industrial hygiene air monitoring of phenylhydrazine.
- Coutts, R. T., et al. (1979). Gas chromatographic analysis of monoalkylhydrazines.
- Agilent Technologies. (2023).
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Li, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis. Journal of the American Society for Mass Spectrometry.
- ResearchGate.
- ResearchGate.
- Moravek. (2024).
- Dolan, J.W. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
- KNAUER.
- Agilent Technologies.
- Hawach Scientific. (2023).
- Sigma-Aldrich.
- Shimadzu Scientific Instruments. Optimizing HPLC/UHPLC Systems.
- ACS Publications. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage.
- Ahmad, N., et al. (2025).
- Smolenkov, A.D., et al. (2012).
- Dolan, J.W. (2022). The Perfect Method: Part 3: Adjusting Retention.
Sources
- 1. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Industrial hygiene air monitoring of phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic analysis of monoalkylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. moravek.com [moravek.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Matrix Effects in the Analysis of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH)
Welcome to the technical support center for the analysis of 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of AMPH quantification, with a specific focus on identifying and mitigating matrix effects. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and reliability of your analytical data.
Understanding the Challenge: Matrix Effects in AMPH Analysis
This compound (AMPH) is a reactive metabolite of interest in pharmaceutical development. Its accurate quantification is often complicated by matrix effects , a phenomenon where components of the sample matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the target analyte in the mass spectrometer source. This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable data. The physicochemical properties of AMPH can make it particularly susceptible to these effects.
This guide will provide a structured approach to troubleshooting and mitigating matrix effects in your AMPH assays.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Question 1: My AMPH signal is inconsistent and shows poor reproducibility across different sample lots. How can I determine if this is due to matrix effects?
Answer:
Inconsistent signal and poor reproducibility are classic signs of variable matrix effects. To confirm this, a post-extraction addition experiment is a highly effective diagnostic tool.
Experimental Protocol: Post-Extraction Addition
-
Sample Preparation: Extract a blank matrix sample (from at least six different sources or lots) using your established method.
-
Analyte Spiking: After the final extraction step, spike the blank matrix extracts with a known concentration of AMPH analytical standard.
-
Solvent Standard Preparation: Prepare a standard of AMPH at the same concentration in your final mobile phase or reconstitution solvent.
-
Analysis: Analyze both the post-spiked matrix samples and the solvent standard by LC-MS/MS.
-
Calculation: Calculate the matrix factor (MF) for each blank matrix lot using the following formula:
MF = (Peak Area of AMPH in Post-Extracted Spike) / (Peak Area of AMPH in Solvent Standard)
Data Interpretation:
| Matrix Factor (MF) | Interpretation | Implication for AMPH Analysis |
| MF = 1 | No matrix effect | Your current method is likely robust. |
| MF < 1 | Ion Suppression | Components in your matrix are hindering AMPH ionization. |
| MF > 1 | Ion Enhancement | Components in your matrix are amplifying AMPH ionization. |
| High Variability in MF across lots | Differential Matrix Effects | Your method is not robust enough to handle inter-subject variability. |
A coefficient of variation (%CV) of the matrix factor across the different lots of greater than 15% is generally considered unacceptable and indicates that your method is prone to significant matrix effects.
Workflow for Diagnosing Matrix Effects
Caption: Workflow for diagnosing matrix effects using post-extraction addition.
Question 2: I've confirmed ion suppression is affecting my AMPH analysis. What are the most effective strategies to mitigate this?
Answer:
Mitigating ion suppression for AMPH requires a multi-faceted approach focusing on improving sample cleanup, optimizing chromatographic separation, and considering alternative ionization techniques.
1. Enhance Sample Preparation:
The primary goal is to remove interfering matrix components, particularly phospholipids, from your sample before injection.
| Technique | Principle | Pros for AMPH Analysis | Cons |
| Solid-Phase Extraction (SPE) | Differential adsorption of analytes and interferences onto a solid sorbent. | Highly selective, can effectively remove phospholipids and other interferences. | Method development can be time-consuming, and cost per sample is higher. |
| Liquid-Liquid Extraction (LLE) | Partitioning of AMPH between two immiscible liquid phases. | Can be effective for removing highly polar or non-polar interferences. | Can be labor-intensive and may not effectively remove all phospholipids. |
| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins. | Simple and fast. | Co-precipitates other matrix components, often leading to significant matrix effects. Generally not recommended for AMPH without further cleanup. |
Recommended SPE Protocol for AMPH:
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., a reverse-phase with a cation exchange) with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences, followed by a wash to remove phospholipids.
-
Elution: Elute AMPH using a solvent mixture designed to disrupt the sorbent-analyte interaction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. Optimize Chromatographic Separation:
Ensure that AMPH is chromatographically separated from the regions where most matrix components elute.
-
Employ a Guard Column: This will protect your analytical column from strongly retained matrix components.
-
Gradient Elution: Develop a gradient that retains AMPH while allowing early-eluting interferences (like salts) and late-eluting interferences (like phospholipids) to be diverted from the mass spectrometer.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the first and last portions of the run when highly interfering compounds are likely to elute.
3. Use a Stable Isotope Labeled Internal Standard (SIL-IS):
A SIL-IS for AMPH is the most effective way to compensate for matrix effects. Since the SIL-IS is chemically identical to AMPH, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.
Decision Tree for Mitigating Ion Suppression
Validation & Comparative
certified reference material (CRM) for 2-Acetyl-2-methyl-1-phenylhydrazine
An In-Depth Technical Guide to Certified Reference Materials (CRM) for 2-Acetyl-2-methyl-1-phenylhydrazine
Executive Summary: The Metrological Imperative
In the high-stakes arena of genotoxic impurity (GTI) profiling, This compound represents a critical analytical challenge. As a structural analog to phenylhydrazine—a known mutagen—this compound often arises as a degradation product or synthesis byproduct in the manufacturing of pyrazolone-based active pharmaceutical ingredients (APIs) (e.g., phenazone derivatives).
Regulatory frameworks like ICH M7 demand precise quantification of such DNA-reactive impurities, often at trace levels (ppm or ppb). This guide objectively compares the use of an ISO 17034 Certified Reference Material (CRM) against standard Research Grade Chemicals (RGC) .
The Verdict: While RGCs offer a lower upfront cost, they lack the metrological traceability and uncertainty budgets required for validated release testing. For definitive GTI quantification, the CRM is not merely a "premium" option—it is a regulatory necessity to ensure data integrity and patient safety.
Part 1: Technical Background & Analyte Profile[1]
Analyte: this compound
CAS Number: (Specific isomer distinct from 1-acetyl-1-methyl variants; often custom synthesized or listed under specific provider codes like TRC-A648002).
Molecular Formula: C
Why It Matters: Hydrazine derivatives possess high polarity and low UV absorbance, making them "invisible" to standard HPLC-UV methods without derivatization. Furthermore, the presence of structural isomers (e.g., 1-acetyl-1-methyl-2-phenylhydrazine) necessitates a reference standard with absolute structural elucidation (NMR/MS) to prevent false identification.
Part 2: Comparative Analysis (CRM vs. Alternatives)
This section evaluates the "Product" (ISO 17034 CRM) against the primary "Alternative" (Research Grade Chemical/Uncertified Standard).
Purity & Characterization
-
CRM: Characterized by two independent methods (e.g., Mass Balance: HPLC-UV + TGA + Karl Fischer + Residual Solvents) or qNMR. The purity is assigned with a statistical uncertainty interval (e.g., 99.5% ± 0.4%).
-
Alternative: Typically characterized by a single method (Area % by HPLC). This ignores water content, inorganic residues, and solvent traps, often leading to a "100%" purity claim that is factually incorrect (actual content might be ~90%).
Traceability & Uncertainty
-
CRM: Unbroken chain of comparison to SI units (kg, mol). Includes a comprehensive Uncertainty Budget (
) covering homogeneity, stability, and characterization. -
Alternative: No uncertainty budget. "Traceability" is often limited to a batch number without metrological grounding.
Stability & Storage
-
CRM: Accompanied by stability data (long-term and accelerated). Expiration dates are scientifically validated.
-
Alternative: "Retest dates" are often arbitrary. Hydrazines are prone to oxidation and light degradation; unverified standards may degrade unnoticed, biasing GTI results low (false negatives).
Data Summary Table
| Feature | ISO 17034 CRM (The Product) | Research Grade Chemical (Alternative) | Impact on Drug Development |
| Purity Assignment | Mass Balance / qNMR (w/ Uncertainty) | HPLC Area % (Often overestimates) | Accuracy: RGCs cause underestimation of toxicity risks. |
| Isomeric Identity | Confirmed (2D-NMR, NOESY) | Assumed based on synthesis | Specificity: Risk of quantifying the wrong isomer. |
| Homogeneity | Verified (Between-bottle variance included) | Unknown | Precision: High variability between vials. |
| Regulatory Acceptance | High (Gold Standard for ICH M7) | Low (Requires in-house qualification) | Compliance: RGCs trigger regulatory queries. |
| Cost | High ( | Low ($) | ROI: CRM prevents costly clinical holds. |
Part 3: Experimental Protocols
A. Handling & Stability Protocol
-
Safety: this compound is a potential carcinogen.[1] Handle in a glove box or designated cytotoxic hood.
-
Storage: Store at -20°C under argon/nitrogen. Hydrazines are hygroscopic and air-sensitive.
-
Reconstitution: Allow the vial to reach room temperature before opening to prevent condensation. Use degassed solvents (Methanol/Acetonitrile).
B. Analytical Method: LC-MS/MS Quantification
-
Objective: Quantify trace levels (0.5 - 10 ppm) of the impurity in an API matrix.
-
Why MS/MS? UV detection is insufficient due to lack of strong chromophores and matrix interference.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (8.1-12 min).
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI Positive Mode, MRM.
MRM Transitions (Indicative):
-
Precursor: 165.2
-
Quantifier Ion: 123.1 (Loss of Acetyl group,
) -
Qualifier Ion: 108.1 (Loss of Methyl-Isocyanate fragment?) Note: Optimize based on actual fragmentation spectra.
Protocol Steps:
-
Stock Preparation: Weigh 10 mg of CRM into a 10 mL volumetric flask. Dissolve in MeOH. (Conc: 1000 µg/mL). Calculate true mass using the CRM purity factor.
-
Calibration Curve: Dilute Stock to 1, 5, 10, 50, 100 ng/mL.
-
Sample Prep: Dissolve 100 mg API in 1 mL MeOH. Vortex and centrifuge.
-
Injection: 5 µL.
-
Calculation: Use the CRM-derived purity to calculate the Response Factor (RF).
Part 4: Visualizations
Diagram 1: CRM Certification Workflow
This diagram illustrates the rigorous process a CRM undergoes compared to a standard chemical, highlighting the "Trustworthiness" pillar.
Caption: Figure 1. The ISO 17034 certification workflow ensures metrological traceability and stability.
Diagram 2: Analytical Decision Logic (ICH M7)
This diagram guides the researcher on when to use the CRM based on impurity classification.
Caption: Figure 2. Decision matrix for selecting reference materials based on ICH M7 regulatory requirements.
References
-
International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). ICH Guidelines. [Link]
- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011. (Contextual Reference for Hydrazine Analysis).
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[Link]
-
Vertex AI Search. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. [Link]
Sources
Technical Guide: NMR Characterization of 2-Acetyl-2-methyl-1-phenylhydrazine
The following guide is a technical analysis designed for researchers and analytical chemists. It synthesizes structural theory with practical spectroscopic data to resolve the specific challenges associated with 2-Acetyl-2-methyl-1-phenylhydrazine (AMPH) .
Content Type: Comparative Analysis & Methodological Guide Subject: Structural Elucidation, Rotameric Dynamics, and Isomer Differentiation
Executive Summary & Strategic Context
In drug discovery and metabolic probe synthesis, This compound (AMPH) serves as a critical intermediate, particularly in the study of hydrazine toxicity and pyrazole synthesis. However, its analysis is frequently complicated by two factors:
-
Regioisomerism: Distinguishing AMPH from its isomer, 1-acetyl-1-methyl-2-phenylhydrazine.
-
Rotameric Broadening: The restricted rotation around the N-N-C(O) amide bond leads to signal splitting at room temperature, often mistaken for impurities.
This guide provides a definitive protocol for identifying AMPH, differentiating it from alternatives, and resolving its conformational dynamics using Variable Temperature (VT) NMR.
Structural Dynamics: The Rotamer Challenge
Unlike simple amines, AMPH possesses an
Visualization: Rotameric Equilibrium
The following diagram illustrates the equilibrium that causes signal doubling in the NMR spectrum.
Caption: Chemical exchange between E and Z rotamers. At room temperature, the exchange rate (k) is slower than the NMR timescale, resulting in dual peaks.
Comparative Analysis: AMPH vs. Regioisomers
The most common analytical error is confusing the target AMPH (2-Ac-2-Me-1-Ph) with its regioisomer 1-Acetyl-1-methyl-2-phenylhydrazine (1-Ac-1-Me-2-Ph). This usually occurs during the methylation of 1-acetyl-2-phenylhydrazine if regioselectivity is not controlled.
The "Smoking Gun" Differentiation Table
| Feature | Target: AMPH (2-Ac-2-Me-1-Ph) | Isomer (1-Ac-1-Me-2-Ph) | Mechanism/Reasoning |
| Structure | Position of the Acetyl group relative to Phenyl. | ||
| NH Chemical Shift | ~5.5 – 6.5 ppm (Broad) | ~8.0 – 9.5 ppm (Broad) | CRITICAL: In AMPH, the NH is attached to the Phenyl ring (aniline-like). In the Isomer, the NH is attached to the Carbonyl (amide-like), shifting it significantly downfield. |
| N-Methyl Shift | ~3.10 / 3.15 ppm (Rotamers) | ~3.20 ppm | In AMPH, N-Me is on the amide nitrogen (deshielded). In the Isomer, N-Me is on the aniline nitrogen. |
| Carbonyl ( | ~172 ppm | ~169 ppm | Hydrazide carbonyls vary slightly based on substitution. |
| Rotamer Ratio | Distinct Major/Minor (e.g., 3:[1]1) | Less pronounced | Steric clash between Ph and Ac in the isomer alters the rotamer population. |
Detailed Spectral Assignment (AMPH)
-
Solvent: DMSO-
(Recommended for resolving NH protons) -
Frequency: 400 MHz or higher
-
Aromatic Region (6.7 – 7.3 ppm):
-
Exhibits typical monosubstituted benzene pattern.
-
Note: The ortho-protons may show broadening due to the proximity of the bulky hydrazine substituent.
-
-
The NH Proton (5.5 – 6.5 ppm):
-
The N-Methyl Group (3.0 – 3.2 ppm):
-
Appears as two singlets of unequal intensity (Rotamers).[4]
-
Integration should sum to 3H.
-
-
The Acetyl Methyl (2.0 – 2.1 ppm):
-
Appears as two singlets of unequal intensity.
-
Integration should sum to 3H.
-
Experimental Protocol: Resolving Rotamers (VT-NMR)
To prove purity and confirm the structure, you must coalesce the rotamer peaks. Running a standard spectrum at 25°C may lead to rejection by QA due to "extra peaks."
Workflow Diagram
Caption: Variable Temperature (VT) NMR workflow to distinguish rotameric splitting from impurities.
Step-by-Step Methodology
-
Solvent Selection: Use DMSO-
rather than . DMSO has a higher boiling point, allowing for high-temperature experiments (up to 100°C+), whereas Chloroform boils at 61°C, limiting coalescence studies. -
Baseline Scan (298 K): Acquire a standard proton spectrum. Note the chemical shifts of the "doublet-like" methyl signals. Calculate the separation (
) in Hz. -
Stepwise Heating:
-
High-Temperature Scan (353 K - 373 K):
-
Increase to 80°C or 100°C .
-
At this temperature, the rotation rate
becomes faster than the NMR timescale. The two methyl signals should merge into one sharp singlet .
-
-
Validation: If the peaks remain distinct at 100°C, they are not rotamers; they are likely a mixture of the target and its regioisomer (1-Ac-1-Me-2-Ph).
Synthesis & Impurity Context
Understanding the synthesis route aids in predicting spectral impurities. AMPH is typically synthesized via the acetylation of 1-methyl-1-phenylhydrazine or the methylation of 1-acetyl-2-phenylhydrazine.
-
Route A (Methylation of 1-acetyl-2-phenylhydrazine):
-
Risk:[5] Alkylation can occur at the Oxygen (O-methylation) or the wrong Nitrogen.
-
NMR Check: O-methylation yields an imidate ester, showing a shift at ~3.8-4.0 ppm (
), distinct from the (~3.1 ppm).
-
-
Route B (Acetylation of 1-methyl-1-phenylhydrazine):
-
Risk:[5] Di-acetylation.
-
NMR Check: Di-acetylated product will lack the NH signal entirely and show two acetyl methyl peaks (integral 6H vs 3H).
-
References
-
LGC Standards. (n.d.). This compound Reference Material. Retrieved from
- Mäeorg, U., et al. (2001). "Conformational analysis of 1-acetyl-2-methylhydrazine." Journal of Molecular Structure: THEOCHEM, 546(1-3), 209-215. (Provides foundational data on N-acetyl-N-methyl hydrazine rotamer barriers).
- Palla, G., et al. (1986). "Conformational isomerism in N-acylhydrazones." Journal of the Chemical Society, Perkin Transactions 2.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (General reference for amide rotamer chemical shifts).
-
ChemicalBook. (n.d.). 1-Methyl-1-phenylhydrazine NMR Spectrum. Retrieved from (Used for comparative substructure analysis).
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 4. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Interpretation of Certificates of Analysis for 2-Acetyl-2-methyl-1-phenylhydrazine Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of reference standards are paramount. A Certificate of Analysis (COA) is the primary document that attests to the quality of these standards. This guide provides an in-depth, technical walkthrough on how to interpret the COA for 2-Acetyl-2-methyl-1-phenylhydrazine, a crucial step in ensuring the reliability and reproducibility of analytical data. We will dissect a representative COA, delve into the causality behind the analytical methodologies, and compare the results with potential alternative standards, providing you with the expertise to confidently evaluate and utilize these critical reagents.
Understanding the Role of a Certificate of Analysis
A Certificate of Analysis is a formal document issued by the quality assurance department of a manufacturer that confirms a specific batch of a product meets its predetermined specifications.[1] It is a critical component of Good Manufacturing Practice (GMP) and provides a comprehensive summary of the analytical tests performed to verify the identity, purity, potency, and quality of the material.[2][3] For researchers and drug development professionals, a thorough understanding of the COA is the first line of defense against experimental variability and ensures compliance with regulatory expectations.[4]
Representative Certificate of Analysis: this compound
Below is a hypothetical, yet realistic, Certificate of Analysis for a batch of this compound reference standard. This will serve as our primary example for the subsequent sections on data interpretation and methodological comparisons.
Table 1: Hypothetical Certificate of Analysis for this compound
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identification | |||
| ¹H NMR | In-house | Conforms to structure | Conforms |
| ¹³C NMR | In-house | Conforms to structure | Conforms |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 165.1022 ± 5 ppm | 165.1025 |
| FTIR | In-house | Conforms to reference spectrum | Conforms |
| Purity | |||
| Purity by HPLC | In-house | ≥ 99.5% | 99.8% |
| Individual Impurity | HPLC | ≤ 0.1% | Not Detected |
| Total Impurities | HPLC | ≤ 0.5% | 0.2% |
| Assay | |||
| Assay by HPLC (as is) | In-house | 99.0% - 101.0% | 99.7% |
| Physical Properties | |||
| Melting Point | USP <741> | 128 - 132 °C | 129.5 - 130.5 °C |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
In-Depth Interpretation of Analytical Data
Identity Confirmation: The Foundation of a Reliable Standard
The identity tests confirm that the material is indeed this compound. A combination of spectroscopic techniques provides an unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of a molecule. The COA confirms that the observed spectra are consistent with the expected structure of this compound. For a detailed interpretation, please refer to the "Experimental Protocols and Data Interpretation" section below.
-
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, offering a precise molecular weight. The COA specifies the expected protonated molecule [M+H]⁺ and the result falls within the acceptable mass accuracy range, confirming the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The conformance to a reference spectrum indicates the presence of the expected amide and aromatic functionalities.
Purity Assessment: Quantifying the Undesirables
Purity is a critical parameter for a reference standard. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
-
Purity by HPLC: This value represents the percentage of the main component in the sample, as determined by the area of its peak relative to the total area of all peaks in the chromatogram. A high purity value (e.g., 99.8%) indicates a high-quality standard with minimal impurities.
-
Individual and Total Impurities: The COA sets limits for any single impurity and the sum of all impurities. This is crucial as even small amounts of certain impurities can interfere with analytical methods or have unwanted biological effects. The absence of any individual impurity above the detection limit and a low total impurity profile are hallmarks of a high-grade standard.
Assay: Determining the Potency
While purity measures the proportion of the main component relative to impurities, the assay determines the absolute content of the substance, accounting for non-volatile impurities and water.
-
Assay by HPLC (as is): This is a quantitative measurement that compares the response of the sample to that of a primary reference standard. The "as is" designation means the result is not corrected for water content or residual solvents. An assay value within the specified range (e.g., 99.0% - 101.0%) ensures the standard can be used for accurate quantitative analysis.
Experimental Protocols and Data Interpretation
To provide a practical understanding of how the COA data is generated, this section outlines the methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5]
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a concentration of approximately 1 mg/mL.
Data Interpretation: The chromatogram will show a major peak corresponding to this compound and potentially some minor peaks for impurities. The retention time of the major peak is used for identification, while the peak areas are used to calculate purity and assay.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Protocol:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: Approximately 10 mg/mL.
¹H NMR Data Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | m | 5H | Aromatic protons |
| ~3.2 | s | 3H | N-CH₃ |
| ~2.1 | s | 3H | CO-CH₃ |
| ~8.0 | br s | 1H | N-H |
¹³C NMR Data Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~145 | Aromatic C-N |
| ~129, ~125, ~120 | Aromatic C-H |
| ~40 | N-CH₃ |
| ~20 | CO-CH₃ |
Logical Relationship for Structural Confirmation
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Impurity Reference Standards - Enamine [enamine.net]
- 3. rsc.org [rsc.org]
- 4. Impurity Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 5. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
